![molecular formula C18H25N5O2 B5537355 N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

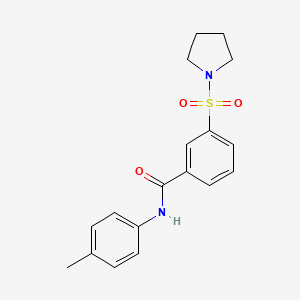

The compound N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea is a complex heterocyclic compound. It includes structural motifs such as pyrazole, pyridine, and pyrrolidine, which are significant in various chemical reactions and have numerous applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions including cycloadditions, intramolecular cyclizations, and condensation reactions (Rahmouni et al., 2014). For instance, [3+2] cycloaddition reactions are common in forming pyrazolo[1,5-a]pyridines, a core structure in our compound of interest (Ravi et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by various spectroscopic methods, including NMR, IR, and HRMS. X-ray diffraction analysis is also utilized for structure elucidation, particularly for determining the crystalline state and tautomerism (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Chemical reactions of pyrazolo[1,5-a]pyridines can include transformations through proton transfer, as observed in some derivatives which exhibit various photoreactions (Vetokhina et al., 2012). Their reactivity can be influenced by substituents and solvent interactions.

科学的研究の応用

Synthesis and Chemical Properties

- Research has demonstrated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions, highlighting the chemical versatility and potential for creating diverse heterocyclic compounds with possible pharmacological activities (Rahmouni et al., 2014).

Molecular Docking and Screening

- A series of novel pyridine and fused pyridine derivatives, including those related to pyrazolo[1,5-a]pyridine, were prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This suggests potential for these compounds in the development of new drugs or therapeutic agents (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

- Certain pyrazolo[1,5-a]pyridine derivatives have shown good antimicrobial, anti-inflammatory, and analgesic activities. The synthesis of these compounds and their biological testing can lead to the development of new therapeutic agents (Zaki et al., 2016).

Catalytic Applications

- Complexes involving pyrazole-containing ligands have been studied for their catalytic activities, including ethylene oligomerization and unusual Friedel−Crafts alkylation catalysts. These studies provide a foundation for the use of pyrazolo[1,5-a]pyridine derivatives in catalysis and materials science (Ojwach et al., 2009).

作用機序

While the specific mechanism of action for your compound is not available, pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

将来の方向性

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-12(2)14-10-22(11-15(14)20-18(25)21(3)4)17(24)13-9-19-23-8-6-5-7-16(13)23/h5-9,12,14-15H,10-11H2,1-4H3,(H,20,25)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKJSCBKBZCZEF-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)